molecular formula C7H9N3O2 B2429886 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one CAS No. 2416243-64-4

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Cat. No.: B2429886
CAS No.: 2416243-64-4
M. Wt: 167.168
InChI Key: KWGCVXLAKWLZTO-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one is a heterocyclic compound that features both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like oxygen or manganese dioxide.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, manganese dioxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Benzene, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Mechanism of Action

The mechanism of action of 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6-7(12)8-2-5(11)10(6)3-9-4/h3,5,11H,2H2,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCVXLAKWLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NCC(N2C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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